Prototypical D1-like dopamine receptor selective partial agonist (Ki values are 1, ~ 0.5, ~ 150, ~ 5000 and ~ 1000 nM for D1, D5, D2, D3 and D4 receptors respectively).
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
CAS No.: 20012-10-6
VCID: VC0004277
Molecular Formula: C16H18BrNO2
Molecular Weight: 336.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine (SKF 38393)
7,8-Dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Research Findings and Potential ApplicationsGiven the lack of specific data on 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide, we can infer potential applications based on related compounds:
Comparison of Related Benzazepine Compounds
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CAS No. | 20012-10-6 | ||||||||||||||||
Product Name | 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | ||||||||||||||||
Molecular Formula | C16H18BrNO2 | ||||||||||||||||
Molecular Weight | 336.22 g/mol | ||||||||||||||||
IUPAC Name | 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | ||||||||||||||||
Standard InChI | InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | ||||||||||||||||
Standard InChIKey | INNWVRBZMBCEJI-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | ||||||||||||||||
Canonical SMILES | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | ||||||||||||||||
Appearance | Assay:≥98%A crystalline solid | ||||||||||||||||
Synonyms | (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrobromide | ||||||||||||||||
PubChem Compound | 12928470 | ||||||||||||||||
Last Modified | Sep 12 2023 |
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